

# reactivity profile of 2-Bromo-4-methoxybenzenesulfonyl chloride

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Compound Name:	2-Bromo-4-methoxybenzenesulfonyl chloride
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An In-Depth Technical Guide to the Reactivity Profile of **2-Bromo-4-methoxybenzenesulfonyl Chloride**

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## Abstract

**2-Bromo-4-methoxybenzenesulfonyl chloride** is a pivotal reagent in modern organic synthesis, valued for its capacity to introduce the synthetically versatile 2-bromo-4-methoxyphenylsulfonyl group. This guide provides an in-depth analysis of its reactivity profile, grounded in mechanistic principles and supported by field-proven protocols. We will explore its synthesis, the electronic factors governing its reactivity, and its primary applications in the formation of sulfonamides and sulfonate esters. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important building block.

## Introduction and Physicochemical Profile

**2-Bromo-4-methoxybenzenesulfonyl chloride** (CAS No. 23095-16-1) is an aromatic sulfonyl chloride featuring a highly reactive sulfur(VI) center.<sup>[1]</sup> The reactivity of the sulfonyl chloride functional group is modulated by the electronic properties of the substituents on the benzene ring: an ortho-bromo group and a para-methoxy group. The bromine atom acts as an electron-withdrawing group via induction, increasing the electrophilicity of the sulfur atom. Conversely,

the para-methoxy group is electron-donating through resonance, which can slightly temper this electrophilicity.<sup>[2]</sup> This electronic balance makes the reagent a potent, yet often selective, sulfonylation agent.

Its primary utility lies in the synthesis of sulfonamides and sulfonate esters, crucial moieties in pharmaceuticals and agrochemicals.<sup>[2]</sup> Due to its reactivity, particularly with nucleophiles like water, it must be handled with care. It is classified as a corrosive substance that can cause severe skin burns and eye damage.<sup>[3][4]</sup>

Table 1: Physicochemical and Safety Data for **2-Bromo-4-methoxybenzenesulfonyl chloride**

Property	Value	Reference
CAS Number	23095-16-1	[3][5]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrClO <sub>3</sub> S	[5]
Molecular Weight	285.55 g/mol	[5]
Appearance	Solid or crystalline substance	[2]
Hazard Statements	H314: Causes severe skin burns and eye damage	[3][4]
Safety Precaution	Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Keep away from moisture.	[6]

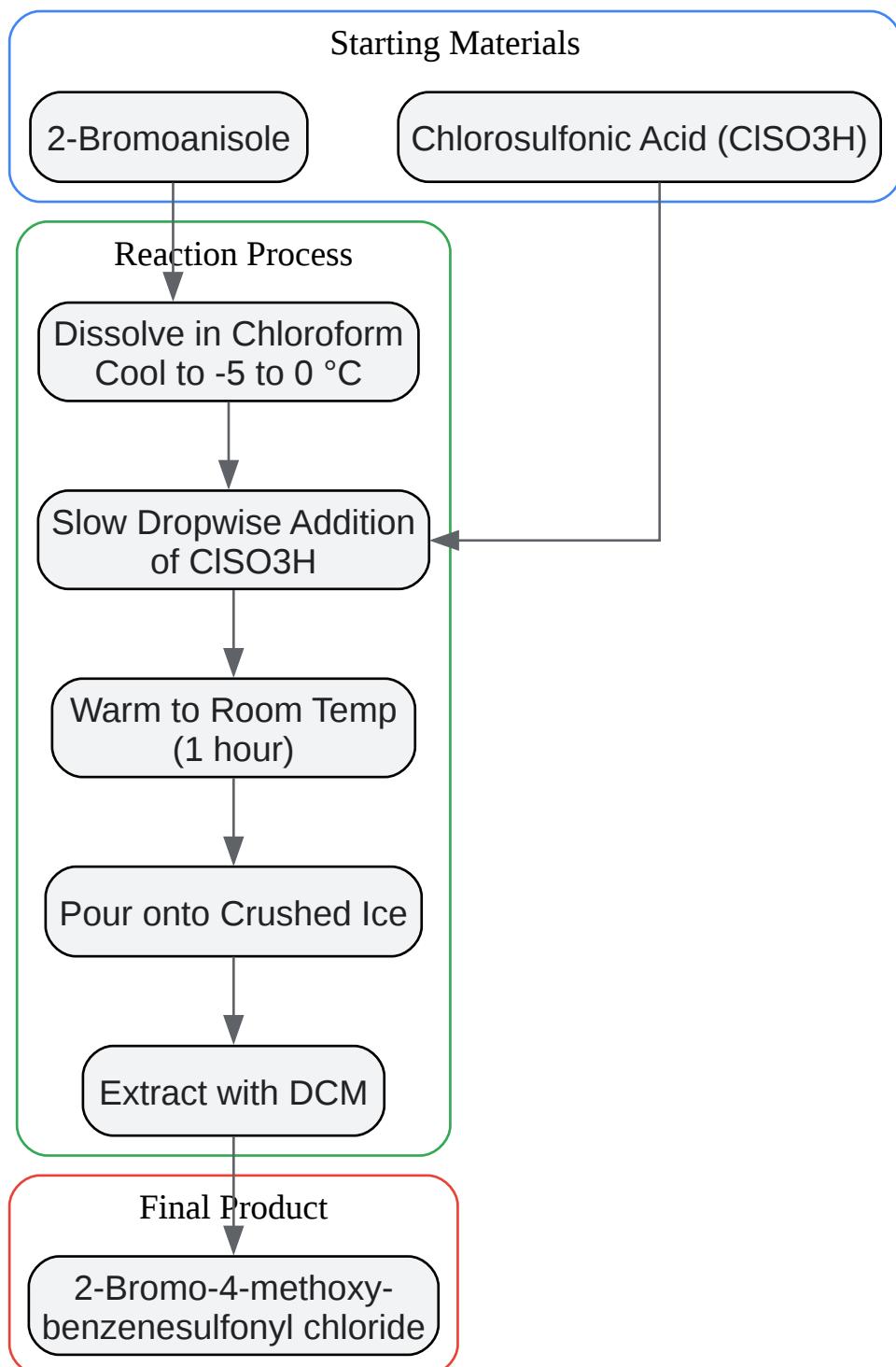
## Synthesis of the Reagent

The most direct and common synthesis of **2-Bromo-4-methoxybenzenesulfonyl chloride** is through the electrophilic chlorosulfonation of 2-bromoanisole. This method leverages the directing effects of the methoxy group to install the sulfonyl chloride moiety primarily at the para position.

## Experimental Protocol: Chlorosulfonation of 2-Bromoanisole

- Dissolve 2-bromo-1-methoxybenzene (1.87 g, 10.0 mmol) in chloroform (5 mL).
- Cool the solution in an ice-salt bath to between -5 °C and 0 °C.
- Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise over 30 minutes, ensuring the temperature remains stable.
- After the addition is complete, allow the reaction mixture to warm gradually to room temperature over a period of 1 hour.
- Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
- Perform a liquid-liquid extraction with dichloromethane or chloroform.
- Combine the organic layers, dry over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure to yield the product.<sup>[7]</sup>

This procedure typically affords the desired **2-Bromo-4-methoxybenzenesulfonyl chloride** in high yield (e.g., 98%).<sup>[7]</sup>

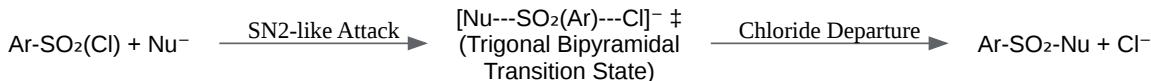
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Caption: Synthesis workflow for **2-Bromo-4-methoxybenzenesulfonyl chloride**.

## Core Reactivity and Mechanistic Landscape

The reactivity of arenesulfonyl chlorides is dominated by the electrophilic sulfur atom. Nucleophilic attack at this center displaces the chloride ion, which is an excellent leaving group. Mechanistic studies on the solvolysis of various benzenesulfonyl chlorides suggest that the reaction proceeds via a bimolecular nucleophilic substitution ( $S_N2$ -like) pathway at the sulfur atom.<sup>[8][9]</sup> A unimolecular  $S_N1$  pathway, involving a sulfonyl cation intermediate, is generally not favored but may contribute in sterically hindered cases.<sup>[8]</sup>

For **2-Bromo-4-methoxybenzenesulfonyl chloride**, the reaction with a nucleophile ( $Nu^-$ ) follows this general bimolecular mechanism, proceeding through a trigonal bipyramidal transition state.



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Caption: General mechanism for nucleophilic substitution on an arenesulfonyl chloride.

## Key Synthetic Applications

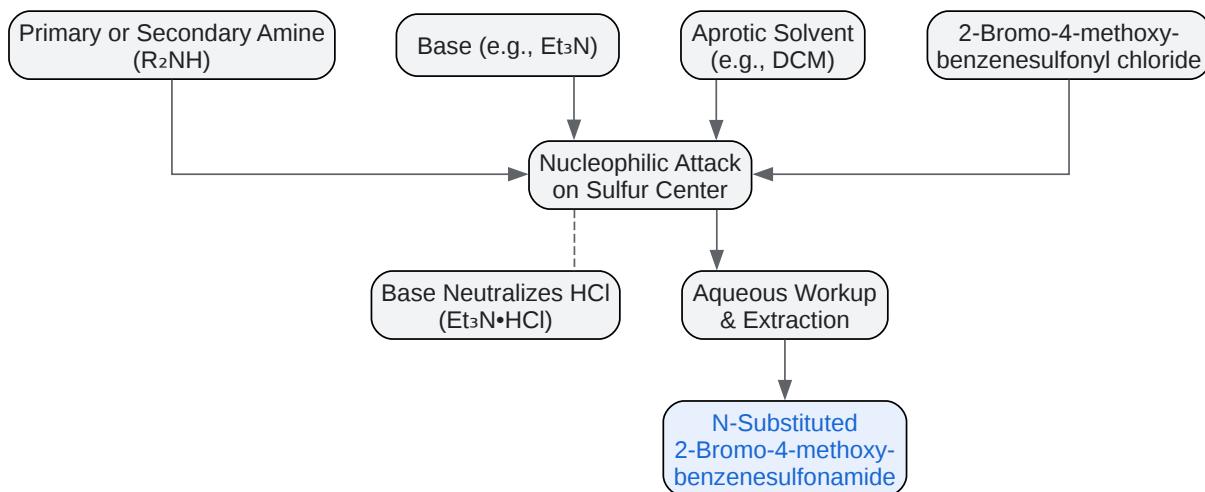
### A. Synthesis of Sulfonamides via Reaction with Amines

The reaction of **2-Bromo-4-methoxybenzenesulfonyl chloride** with primary or secondary amines is a robust method for synthesizing the corresponding sulfonamides. These reactions are typically fast and high-yielding. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

- Dissolve the amine (1.0 eq.) and triethylamine (1.2-1.5 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) at room temperature.
- Add a solution of **2-Bromo-4-methoxybenzenesulfonyl chloride** (1.0-1.1 eq.) in the same solvent dropwise.

- Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates completion.
- Quench the reaction with an aqueous solution (e.g., 5% citric acid or water).[7]
- Separate the organic layer, wash with brine, dry over an anhydrous salt, and concentrate.
- Purify the crude product by recrystallization or column chromatography.[7]

The basicity and steric hindrance of the amine are critical factors; more basic and less hindered amines generally react faster.[10]



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Caption: Workflow for the synthesis of sulfonamides.

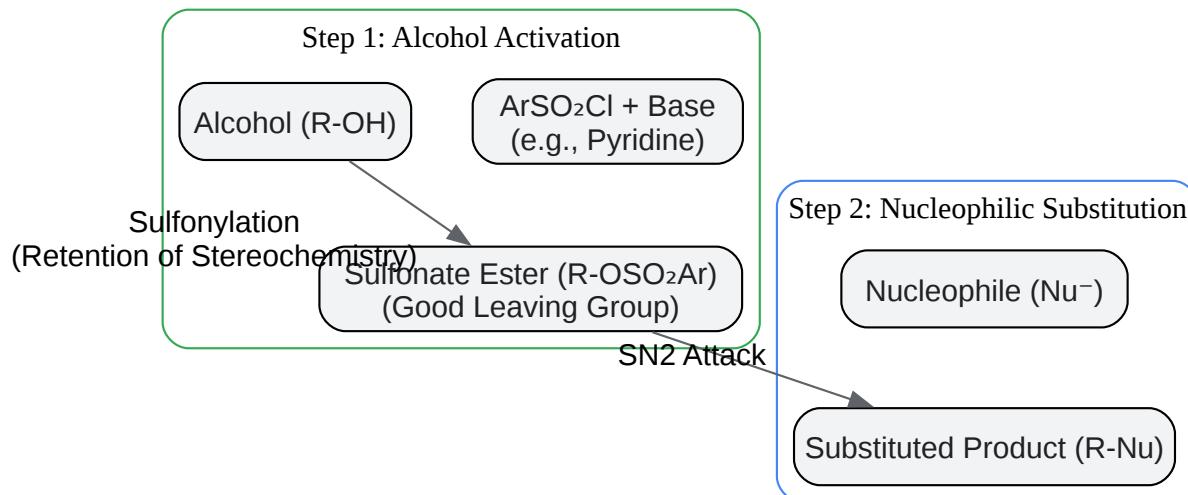
## B. Synthesis of Sulfonate Esters via Reaction with Alcohols

Reacting **2-Bromo-4-methoxybenzenesulfonyl chloride** with an alcohol in the presence of a base converts the poorly leaving hydroxyl group (-OH) into a sulfonate ester (-OSO<sub>2</sub>Ar), which is an excellent leaving group. This "activation" of alcohols is a cornerstone of organic synthesis, enabling subsequent substitution or elimination reactions.[11]

A crucial feature of this reaction is that it proceeds with retention of configuration at a chiral alcohol's stereocenter, as the carbon-oxygen bond of the alcohol is not broken during the sulfonylation step.[11]

- Dissolve the alcohol (1.0 eq.) in a solvent such as dichloromethane or pyridine (which can act as both solvent and base).
- Cool the solution to 0 °C.
- Add **2-Bromo-4-methoxybenzenesulfonyl chloride** (1.1-1.5 eq.) portion-wise.
- Allow the reaction to stir at 0 °C to room temperature until complete.
- Perform an aqueous workup to remove the hydrochloride salt and excess reagents.
- The resulting sulfonate ester can be isolated or used directly in a subsequent reaction.

While pyridine is traditional, catalytic amounts of specific amines in the presence of a stoichiometric base like triethylamine can offer better economy and simpler workup.[12] A potential side reaction is the conversion of the sulfonate ester to the corresponding alkyl chloride by the chloride ion from the pyridinium hydrochloride byproduct; this can often be minimized by using modern catalytic methods and carefully controlling reaction conditions.[13]



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Caption: Two-step workflow: alcohol activation followed by nucleophilic substitution.

## Summary of Reaction Conditions

Table 2: Typical Conditions for Sulfonylation Reactions

Reaction Type	Nucleophile	Typical Base	Solvent	Temperature	Key Insight
Sulfonamide Formation	Primary/Secondary Amine	Triethylamine, Pyridine	Dichloromethane, THF	0 °C to RT	Fast and efficient; requires stoichiometric base to scavenge HCl. <a href="#">[7]</a>
Sulfonate Ester Formation	Alcohol	Pyridine, Et <sub>3</sub> N/cat. Amine	Dichloromethane, Pyridine	0 °C to RT	Activates -OH group with retention of stereochemistry; risk of R-Cl side product. <a href="#">[11]</a> <a href="#">[13]</a>

## Conclusion

**2-Bromo-4-methoxybenzenesulfonyl chloride** is a highly effective and versatile reagent for the synthesis of sulfonamides and the activation of alcohols. Its reactivity is governed by a powerful sulfonyl chloride electrophile, whose properties are fine-tuned by the ortho-bromo and para-methoxy substituents. Understanding the mechanistic underpinnings of its reactions, particularly the bimolecular substitution at the sulfur center and the stereochemical consequences for alcohol substrates, allows chemists to deploy this reagent with precision and control. By following established protocols and being mindful of potential side reactions, researchers can confidently leverage **2-Bromo-4-methoxybenzenesulfonyl chloride** as a key tool in the construction of complex molecular architectures for pharmaceutical and materials science applications.

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